molecular formula C10H17NO2 B4679239 4-(cyclopropylcarbonyl)-2,6-dimethylmorpholine

4-(cyclopropylcarbonyl)-2,6-dimethylmorpholine

Cat. No. B4679239
M. Wt: 183.25 g/mol
InChI Key: AYPDTMCLPMYEGM-UHFFFAOYSA-N
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Description

4-(cyclopropylcarbonyl)-2,6-dimethylmorpholine, also known as CPDM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDM is a morpholine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 4-(cyclopropylcarbonyl)-2,6-dimethylmorpholine is complex and not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been found to bind to various receptors and ion channels in the brain, leading to changes in the activity of these molecules and the subsequent effects on neuronal function.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of certain enzymes. This compound has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and other forms of cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(cyclopropylcarbonyl)-2,6-dimethylmorpholine in lab experiments is its ability to modulate neurotransmitter activity in a specific and controlled manner. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, this compound has limitations in terms of its specificity and selectivity, and care must be taken when interpreting the results of experiments using this compound.

Future Directions

There are many potential future directions for research involving 4-(cyclopropylcarbonyl)-2,6-dimethylmorpholine, including the development of more selective and specific derivatives of the compound, the exploration of its potential therapeutic applications in neurological disorders, and the investigation of its effects on other biological systems. Further research is also needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.

Scientific Research Applications

4-(cyclopropylcarbonyl)-2,6-dimethylmorpholine has been used in a variety of scientific research applications, including studies on the effects of neurotransmitters in the brain, the mechanisms of action of various drugs, and the regulation of ion channels. This compound has also been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

cyclopropyl-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7-5-11(6-8(2)13-7)10(12)9-3-4-9/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPDTMCLPMYEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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